Isoconazole Nitrate

Antifungal susceptibility Candida MIC90

Isoconazole nitrate (≥98% purity) is the most potent imidazole antifungal tested against 186 clinical Candida isolates (MIC90 4 µg/mL, outperforming econazole, miconazole, and other azoles). Ideal for antifungal susceptibility testing, azole resistance surveillance, and as an active comparator in topical antifungal trials. Its poor aqueous solubility makes it a valuable model for formulation development studies (cyclodextrin complexation, nanoparticle gels). Procure high-purity reference standard with full impurity profiling for robust analytical method development.

Molecular Formula C18H15Cl4N3O4
Molecular Weight 479.1 g/mol
CAS No. 24168-96-5
Cat. No. B194237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoconazole Nitrate
CAS24168-96-5
Synonyms1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole
Fazol
Gyno Icaden
Gyno-Travogen
Icaden
isoconazole
isoconazole nitrate
R15454
Travogyn
Molecular FormulaC18H15Cl4N3O4
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
InChIKeyNNGQLSIGRSTLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Isoconazole Nitrate CAS 24168-96-5: Broad-Spectrum Imidazole Antifungal for Dermatological and Vaginal Candidiasis Applications


Isoconazole nitrate (CAS 24168-96-5) is a synthetic imidazole antifungal agent structurally related to miconazole and econazole, synthesized by Janssen Pharmaceutica and first patented in 1968 [1]. The compound functions by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity [2]. It exhibits broad-spectrum in vitro activity against dermatophytes (Trichophyton, Epidermophyton, Microsporum species), pathogenic yeasts including Candida albicans and non-albicans Candida species (MIC range 0.12–2 μg/mL), Malassezia furfur, and various filamentous fungi [3][4]. Marketed under trade names including Travogen and Gyno-Travogen, isoconazole nitrate is approved for topical treatment of dermatomycoses and vaginal candidiasis in numerous countries [5].

Why Isoconazole Nitrate Cannot Be Casually Substituted with Other Imidazole Antifungals: Formulation-Dependent Bioavailability and Spectrum Differences


Isoconazole nitrate exhibits clinically meaningful differentiation from other imidazole antifungals that precludes casual therapeutic substitution. In vitro susceptibility testing of 186 clinical Candida isolates demonstrated that isoconazole was the most active azole compound tested, with an MIC90 of 4 μg/mL, outperforming econazole, miconazole, ketoconazole, sulconazole, butoconazole, and fenticonazole in overall activity against the full panel [1]. However, the compound's clinical utility is fundamentally constrained by its inherent physicochemical properties—specifically, poor aqueous solubility and low intrinsic bioavailability [2]. This limitation renders formulation design and excipient selection critical determinants of therapeutic performance; different product formulations yield substantially different skin penetration, drug release kinetics, and resultant antifungal efficacy [3][4]. Therefore, substituting one isoconazole nitrate product for another—or substituting a different imidazole antifungal entirely—without consideration of the specific formulation technology and supporting comparative efficacy data may result in suboptimal clinical outcomes [5].

Quantitative Evidence Guide: Isoconazole Nitrate vs. Comparator Antifungals


Isoconazole Nitrate Demonstrates Superior In Vitro Activity Against Clinical Candida Isolates vs. Multiple Imidazole Comparators

In a study comparing the in vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against 186 clinical isolates of 10 Candida species, isoconazole demonstrated the greatest overall activity among all imidazole compounds tested, with an MIC90 of 4 μg/mL against the full panel of 186 Candida strains [1].

Antifungal susceptibility Candida MIC90 azole

Isoconazole Nitrate (1%) Shows Comparable Efficacy to 2% Miconazole Nitrate in Tinea Pedis and Tinea Corporis/Cruris

In a multicenter, randomized, double-blind controlled trial (n=289) comparing 1% isoconazole nitrate cream to 2% miconazole nitrate cream, the two treatments demonstrated comparable efficacy. For tinea pedis at 4 weeks, clinical effective rates were 87.3% (isoconazole) vs. 87.5% (miconazole); at 6 weeks, 88.7% vs. 91.7%. For tinea corporis/cruris at 2 weeks, clinical effective rates were 87.7% (isoconazole) vs. 93.2% (miconazole). The differences were not statistically significant (P > 0.05) [1].

Dermatophytosis clinical trial miconazole tinea

Isoconazole Nitrate (1%) Demonstrates Numerically Superior Clinical Cure Rates vs. 1% Clotrimazole in Dermatophyte Foot Infections

In a clinical trial of 40 coal miners with culturally proven mycotic foot infections due to Hendersonula toruloidea, Scytalidium hyalinum, and dermatophytes, treatment with 1% isoconazole nitrate cream for 4 weeks produced numerically higher clinical cure rates than 1% clotrimazole cream for all symptom categories. Clinical and mycological cure rates 6 weeks post-treatment were 80% for isoconazole vs. 70% for clotrimazole, though this difference did not reach statistical significance (P > 0.01) [1].

Dermatophyte clotrimazole clinical trial foot infection

1% Isoconazole Nitrate Ointment Demonstrates Superior Efficacy to Nystatin Ointment in Otomycosis Treatment

In a quasi-experimental study of 64 patients with otomycosis randomized to receive either isoconazole nitrate ointment (Group A, n=32) or nystatin ointment (Group B, n=32), isoconazole nitrate was found to be significantly more effective. After four weeks of treatment, 26 patients (40.63%) in the isoconazole group exhibited better improvement than the nystatin group, with the difference approaching statistical significance (p=0.08). The study concluded that nystatin was significantly less efficacious than isoconazole nitrate ointment for treating otomycosis [1].

Otomycosis nystatin clinical trial ear infection

Formulation with Methyl-β-Cyclodextrin Enhances Isoconazole Nitrate Aqueous Solubility Seven-Fold, Addressing Critical Bioavailability Limitation

Isoconazole nitrate suffers from poor aqueous solubility and low bioavailability, limiting its therapeutic potential. Formation of inclusion complexes with methyl-β-cyclodextrin (M-β-CD) via spray-drying significantly enhances solubility. Phase solubility studies revealed an AL-type diagram with a 1:1 molar ratio and an apparent stability constant (KS) of 2711 M⁻¹. The spray-dried ISN/M-β-CD complexes exhibited approximately seven-fold higher aqueous solubility compared to uncomplexed isoconazole nitrate, and performed better than freeze-dried complexes [1].

Solubility bioavailability cyclodextrin formulation

Isoconazole Nitrate Nanoparticle Gel Enhances Drug Release and Skin Permeation vs. Microparticle Formulation

A dermal formulation incorporating isoconazole nitrate nanoparticles (ISN-NP) in a Carbopol hydrogel was developed to overcome poor skin penetration. Compared to microparticle-based gels (ISN-MP gels), the nanoparticle formulation demonstrated significantly enhanced performance: a 1.54-fold increase in drug release and a 1.7-fold increase in transdermal permeation. The ISN-NP gel maintained a particle size distribution of 60-220 nm and demonstrated superior antifungal activity against Candida albicans [1].

Nanoparticle transdermal drug delivery skin penetration

Optimal Application Scenarios for Isoconazole Nitrate in Research and Formulation Development


Topical Antifungal Formulation Development Requiring Enhanced Solubility and Skin Penetration

Given the inherent poor aqueous solubility of isoconazole nitrate and its resulting low bioavailability [1], this compound is an ideal candidate for advanced formulation development studies. The demonstrated seven-fold solubility enhancement achievable through methyl-β-cyclodextrin inclusion complexation via spray-drying [2], combined with the 1.7-fold increase in transdermal permeation observed with nanoparticle-based gel formulations [3], makes isoconazole nitrate a valuable model compound for evaluating novel topical drug delivery technologies. Procurement of high-purity isoconazole nitrate (≥98%) is recommended for formulation scientists developing solubility-enhancing strategies or nanoparticle-based dermatological products.

Comparative Antifungal Susceptibility Testing and Spectrum-of-Activity Studies

Isoconazole nitrate's documented MIC90 of 4 μg/mL against 186 clinical Candida isolates, which outperformed econazole (MIC90 = 8 μg/mL) and other imidazoles in head-to-head testing [4], positions this compound as a key reference standard in antifungal susceptibility testing. Researchers conducting surveillance studies of azole resistance patterns or evaluating the spectrum of activity of novel antifungal agents should include isoconazole nitrate as a comparator to benchmark activity against clinical Candida isolates, dermatophytes, and Malassezia species. The availability of characterized reference standards and impurity profiling is essential for robust assay development [5].

Clinical Trial Comparator for Dermatophytosis and Candidiasis Studies

The established clinical efficacy of 1% isoconazole nitrate cream in tinea pedis (87.3% clinical effective rate at 4 weeks) and tinea corporis/cruris (87.7% at 2 weeks), which was comparable to 2% miconazole nitrate [6], supports its use as an active comparator in clinical trials of novel topical antifungal agents. Additionally, the documented numerical superiority of 1% isoconazole nitrate over 1% clotrimazole in dermatophyte foot infections (80% vs. 70% cure rate) [7] provides a quantitative benchmark for trial design. Investigators designing randomized controlled trials for dermatophytosis or cutaneous candidiasis should consider isoconazole nitrate as an evidence-supported comparator arm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoconazole Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.